Ethyl 3-methylpyridine-2-carboxylate
Overview
Description
Ethyl 3-methylpyridine-2-carboxylate is a chemical compound . It is also known as 3-methylpicolinic acid (3-MepicH), a 3-substituted picolinic acid .
Synthesis Analysis
The synthesis of 2-methylpyridines, which are structurally similar to Ethyl 3-methylpyridine-2-carboxylate, has been achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .Molecular Structure Analysis
The molecular formula of Ethyl 3-methylpyridine-2-carboxylate is C9H11NO2 . Its molecular weight is 165.19 . The InChI code for this compound is 1S/C9H11NO2/c1-3-12-9(11)8-7(2)5-4-6-10-8/h4-6H,3H2,1-2H3 .Chemical Reactions Analysis
Ethyl 2-methylpyridine-3-carboxylate, a similar compound, has been used in the preparation of aminoesters . The reaction involves the use of a variety of reagents and conditions .Physical And Chemical Properties Analysis
Ethyl 3-methylpyridine-2-carboxylate is a colorless or white to yellow liquid or powder or crystals . It has a molecular weight of 165.19 . The density of Ethyl 2-methylpyridine-3-carboxylate, a similar compound, is 1.072 g/mL at 25 °C .Scientific Research Applications
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Flow Synthesis of 2-Methylpyridines
- Field: Organic Chemistry
- Application: A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . This method is greener and more efficient than conventional batch reaction protocols .
- Method: The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The starting material was progressed through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .
- Results: Eight 2-methylated pyridines were produced in very good yields that were suitable for further use without additional work-up or purification .
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Synthesis of 3-Methylpyridine
- Field: Industrial Chemistry
- Application: 3-Methylpyridine, also known as 3-picoline, is a precursor to pyridine derivatives that have applications in the pharmaceutical and agricultural industries .
- Method: 3-Methylpyridine is produced industrially by the reaction of acrolein with ammonia . These ingredients are combined as gases which flow over an oxide-based heterogeneous catalyst .
- Results: This process affords substantial amounts of pyridine, which arises by demethylation of the 3-methylpyridine .
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Preparation of Aminoesters
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Preparation of Aminoesters
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Synthesis of Agrochemicals
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Synthesis of Fine Chemicals and Polymers
- Field: Industrial Chemistry
- Application: Methylpyridines, including 2-methylpyridines, are valuable chemical products that have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .
- Method & Results: Specific methods and results are not provided in the source .
Safety And Hazards
Ethyl 3-methylpyridine-2-carboxylate should be handled with care. It is classified as a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . Personal protective equipment including gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
ethyl 3-methylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-12-9(11)8-7(2)5-4-6-10-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKVFRWNHZHHQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482096 | |
Record name | ethyl 3-methylpicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methylpyridine-2-carboxylate | |
CAS RN |
58997-10-7 | |
Record name | Ethyl 3-methyl-2-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58997-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 3-methylpicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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